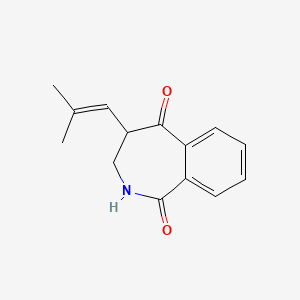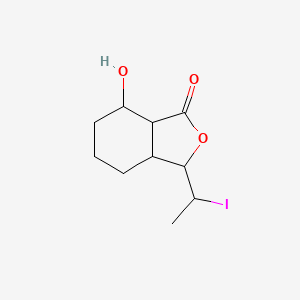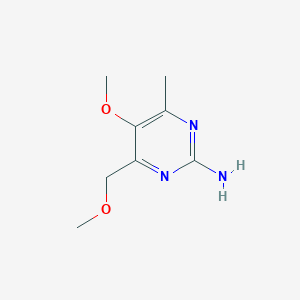![molecular formula C8H9Cl3N4O B14352893 [(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]urea;hydrochloride](/img/structure/B14352893.png)
[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]urea;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]urea;hydrochloride is a chemical compound that features a hydrazinylidene group attached to a 2,6-dichlorophenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]urea;hydrochloride typically involves the reaction of 2,6-dichlorophenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate. This intermediate is then reacted with urea under acidic conditions to yield the final product. The reaction conditions often include the use of hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to maximize yield and purity. The use of continuous flow reactors and other advanced manufacturing techniques could also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]urea;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinylidene group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used under basic conditions.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]urea;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]urea;hydrochloride involves its interaction with specific molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
2,6-Dichlorophenylhydrazine: Shares the 2,6-dichlorophenyl group but lacks the urea moiety.
2,6-Dichlorophenyl isothiocyanate: Contains the 2,6-dichlorophenyl group with an isothiocyanate functional group.
2,6-Dichlorophenol: A simpler compound with only the 2,6-dichlorophenyl group and a hydroxyl group.
Uniqueness
[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]urea;hydrochloride is unique due to the presence of both the hydrazinylidene and urea groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a broader range of applications and interactions compared to its simpler analogs.
特性
分子式 |
C8H9Cl3N4O |
|---|---|
分子量 |
283.5 g/mol |
IUPAC名 |
[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]urea;hydrochloride |
InChI |
InChI=1S/C8H8Cl2N4O.ClH/c9-5-2-1-3-6(10)7(5)14-13-4-12-8(11)15;/h1-4,14H,(H3,11,12,13,15);1H |
InChIキー |
LQMGXNGGJFXUDY-UHFFFAOYSA-N |
異性体SMILES |
C1=CC(=C(C(=C1)Cl)N/N=C/NC(=O)N)Cl.Cl |
正規SMILES |
C1=CC(=C(C(=C1)Cl)NN=CNC(=O)N)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,3',5,5'-Tetramethyl[1,1'-biphenyl]-4,4'-bis(diazonium) dichloride](/img/structure/B14352835.png)
![3-Oxo-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-3,4-dihydronaphthalene-2-carbonitrile](/img/structure/B14352843.png)

![2-(1-Fluoro-2-methylpropan-2-yl)-2-[1-(4-fluorophenoxy)ethyl]oxirane](/img/structure/B14352849.png)


![Benzenecarboximidamide, N-[[(phenylamino)carbonyl]oxy]-](/img/structure/B14352858.png)
![Propyl 2-[([1,1'-biphenyl]-4-yl)oxy]propanoate](/img/structure/B14352864.png)


![3,3'-(Ethene-1,2-diyl)di(bicyclo[4.2.0]octa-1,3,5-triene)](/img/structure/B14352881.png)

